molecular formula C11H14Cl2N2O B3068510 1-(2-Chlorobenzoyl)piperazine hydrochloride CAS No. 57238-82-1

1-(2-Chlorobenzoyl)piperazine hydrochloride

Cat. No.: B3068510
CAS No.: 57238-82-1
M. Wt: 261.14 g/mol
InChI Key: DNSJPAKXQUGKEV-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzoyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H13ClN2O·HCl.

Preparation Methods

The synthesis of 1-(2-Chlorobenzoyl)piperazine hydrochloride typically involves the reaction of 2-chlorobenzoyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

1-(2-Chlorobenzoyl)piperazine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Chlorobenzoyl)piperazine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers study its effects on biological systems to understand its potential as a pharmacological agent.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzoyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Chlorobenzoyl)piperazine hydrochloride can be compared with other piperazine derivatives such as:

Properties

IUPAC Name

(2-chlorophenyl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O.ClH/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSJPAKXQUGKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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